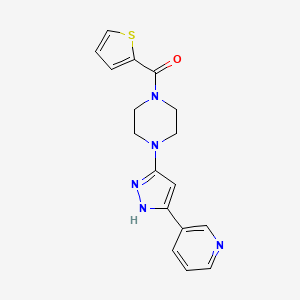![molecular formula C21H15N3O3S B2989022 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 329079-89-2](/img/structure/B2989022.png)
2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound known for its diverse applications in scientific research. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the nitrobenzyl and sulfanyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the following steps:
-
Amidation and Cyclization: : The process begins with the amidation of 2-aminobenzoic acid derivatives. These derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. Cyclization of these anthranilates with acetic anhydride under reflux conditions yields benzoxazin-4-ones. Treatment of benzoxazinones with ammonia solution results in the formation of quinazolinone derivatives .
-
Introduction of Sulfanyl and Nitrobenzyl Groups: : The quinazolinone derivative is then subjected to further reactions to introduce the sulfanyl and nitrobenzyl groups. This involves the reaction of the quinazolinone with 4-nitrobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.
Major Products
The major products formed from these reactions include amino-substituted quinazolinones, various substituted quinazolinones, and cycloadducts with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The sulfanyl group can form covalent bonds with thiol groups in proteins, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-phenylquinazoline-2,4(1H,3H)-dithione
Uniqueness
2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to the presence of both nitrobenzyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSFKAFDNIENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
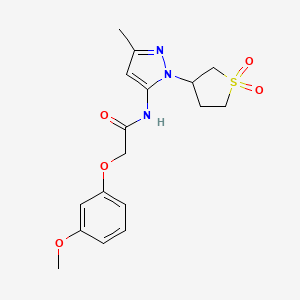
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2988944.png)
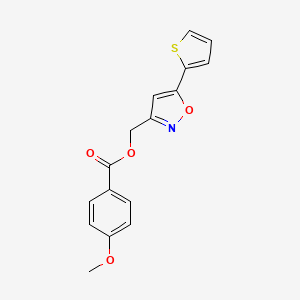
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2988949.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)
![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)
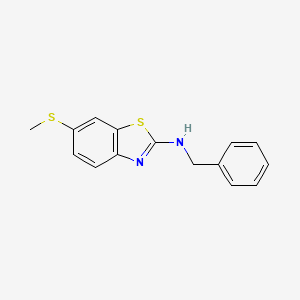
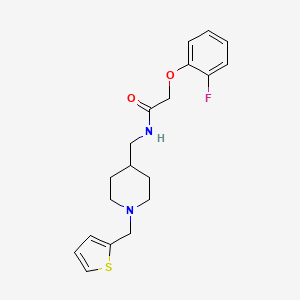
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)
